molecular formula C6H4ClNO2 B083783 2-Chloro-4-nitrosophenol CAS No. 13362-35-1

2-Chloro-4-nitrosophenol

Katalognummer B083783
CAS-Nummer: 13362-35-1
Molekulargewicht: 157.55 g/mol
InChI-Schlüssel: RHTVYQUNDOIUHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4-nitrosophenol (CNOP) is a chemical compound that has been widely used in various scientific research applications. It is a yellowish crystalline solid that is soluble in water and organic solvents. CNOP has been studied extensively due to its potential as a reagent for the determination of various biological molecules.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-nitrosophenol is not well understood. However, it is believed that 2-Chloro-4-nitrosophenol reacts with biological molecules to form stable adducts. These adducts can be detected and quantified using various analytical techniques.
Biochemical and Physiological Effects:
2-Chloro-4-nitrosophenol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is important for the proper functioning of the nervous system. 2-Chloro-4-nitrosophenol has also been shown to have antioxidant properties, which may be beneficial for the treatment of various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the primary advantages of 2-Chloro-4-nitrosophenol is its simplicity of synthesis. It can be easily synthesized in a laboratory setting and is relatively inexpensive. However, 2-Chloro-4-nitrosophenol has some limitations for lab experiments. It is not very stable and can degrade over time, which can affect the accuracy of experimental results. Additionally, 2-Chloro-4-nitrosophenol can react with other compounds in biological samples, which can lead to false positives or false negatives.

Zukünftige Richtungen

There are several future directions for the use of 2-Chloro-4-nitrosophenol in scientific research. One potential application is in the development of new diagnostic tests for various diseases. 2-Chloro-4-nitrosophenol could be used as a reagent to detect specific biomolecules that are indicative of certain diseases. Additionally, 2-Chloro-4-nitrosophenol could be used in the development of new drugs that target specific biological molecules. Finally, 2-Chloro-4-nitrosophenol could be used in the development of new analytical techniques for the detection and quantification of various biological molecules.
Conclusion:
In conclusion, 2-Chloro-4-nitrosophenol is a chemical compound that has been widely used in various scientific research applications. It is a yellowish crystalline solid that is soluble in water and organic solvents. 2-Chloro-4-nitrosophenol has been studied extensively due to its potential as a reagent for the determination of various biological molecules. The synthesis of 2-Chloro-4-nitrosophenol is relatively simple, and it has several advantages for lab experiments. However, it also has some limitations that must be considered. There are several future directions for the use of 2-Chloro-4-nitrosophenol in scientific research, including the development of new diagnostic tests, drugs, and analytical techniques.

Synthesemethoden

2-Chloro-4-nitrosophenol can be synthesized by the reaction of 2-chlorophenol with sodium nitrite in the presence of hydrochloric acid. The reaction yields 2-Chloro-4-nitrosophenol as a yellowish crystalline solid. The synthesis of 2-Chloro-4-nitrosophenol is relatively simple and can be performed in a laboratory setting.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-nitrosophenol has been used in various scientific research applications. One of the primary applications of 2-Chloro-4-nitrosophenol is as a reagent for the determination of various biological molecules. 2-Chloro-4-nitrosophenol can be used to determine the concentration of amino acids, peptides, and proteins. It has also been used to determine the concentration of catecholamines, which are important neurotransmitters in the human body.

Eigenschaften

CAS-Nummer

13362-35-1

Produktname

2-Chloro-4-nitrosophenol

Molekularformel

C6H4ClNO2

Molekulargewicht

157.55 g/mol

IUPAC-Name

2-chloro-4-nitrosophenol

InChI

InChI=1S/C6H4ClNO2/c7-5-3-4(8-10)1-2-6(5)9/h1-3,9H

InChI-Schlüssel

RHTVYQUNDOIUHF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N=O)Cl)O

Kanonische SMILES

C1=CC(=C(C=C1N=O)Cl)O

Andere CAS-Nummern

13362-35-1

Piktogramme

Irritant

Synonyme

2-Chloro-4-(hydroxyimino)-2,5-cyclohexadien-1-one

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.